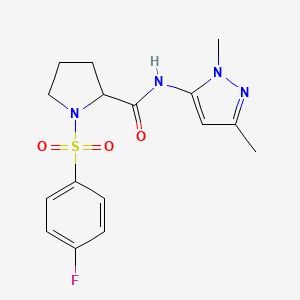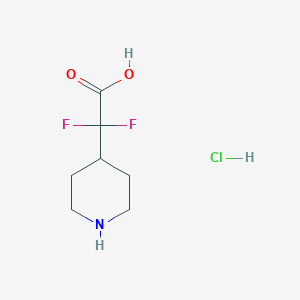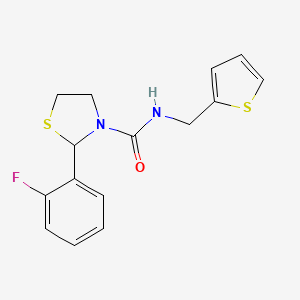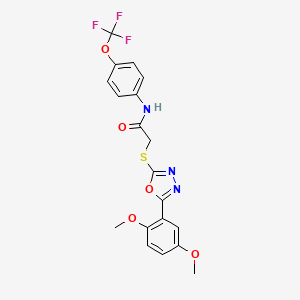![molecular formula C12H8F3NO2 B2713344 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 67094-29-5](/img/structure/B2713344.png)
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium. These derivatives exhibit good corrosion inhibition, with their efficiency increasing alongside inhibitor concentration. The adsorption mechanism is mainly controlled by a chemisorption process (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, are effective inhibitors of glycolic acid oxidase (GAO). These compounds, especially with large lipophilic 4-substituents, exhibit potent, competitive inhibition of GAO in vitro (Rooney et al., 1983).
Polymer Synthesis
1H-pyrrole-2,5-dione derivatives are used in polymer synthesis. For example, polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole with alkyldihalides leads to the formation of new polymers with unique structural and physical properties (Mallakpour et al., 1998).
Photoluminescent Materials
Derivatives of 1H-pyrrole-2,5-dione, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, are used in the synthesis of photoluminescent conjugated polymers and copolymers. These materials show potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Synthesis of Protected Amino Acids
1H-pyrrole-2,5-dione derivatives are involved in the efficient synthesis of protected amino acids, such as Nα-urethane-protected β-alanine and γ-aminopropionic acid. This process demonstrates high yields and purities in a one-pot procedure (Cal et al., 2012).
Organic Solar Cells
Derivatives of 1H-pyrrole-2,5-dione are utilized in the fabrication of organic solar cells. For example, certain small molecular non-fullerene electron acceptors based on diketopyrrolopyrrole demonstrate promising optoelectronic properties and efficiency in solar cell applications (Gupta et al., 2017).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group can enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
The trifluoromethyl group has been associated with various pharmacological activities .
Pharmacokinetics
Compounds with a trifluoromethyl group have been found to enhance biological activity and increase chemical or metabolic stability , which could potentially impact their bioavailability.
Result of Action
Compounds with a trifluoromethyl group have been associated with various pharmacological activities .
Action Environment
The trifluoromethyl group has been found to enhance biological activity and increase chemical or metabolic stability , which could potentially be influenced by environmental factors.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJSSPLWVZEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)



![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2713273.png)
![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)
![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)
![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2713278.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2713282.png)